molecular formula C13H9Cl2FS B7999875 1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443352-75-7

1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999875
CAS No.: 1443352-75-7
M. Wt: 287.2 g/mol
InChI Key: DDBQSRPWGKVXNM-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-[(4-chloro-3-fluorophenyl)sulfanyl]benzene with a suitable chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using advanced equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Chlorinating Agents: Used for introducing chlorine atoms into the compound.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, sulfoxides, sulfones, and coupled aromatic systems.

Scientific Research Applications

1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-fluorobenzene: A simpler analog with only chlorine and fluorine substituents.

    1-Chloro-3-fluorobenzene: Another analog with different substitution patterns.

    1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanyl]benzene: A closely related compound with a similar structure.

Uniqueness

1-Chloro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms along with a sulfanylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-chloro-4-[(2-chlorophenyl)methylsulfanyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQSRPWGKVXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185977
Record name Benzene, 1-chloro-4-[[(2-chlorophenyl)methyl]thio]-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443352-75-7
Record name Benzene, 1-chloro-4-[[(2-chlorophenyl)methyl]thio]-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443352-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-[[(2-chlorophenyl)methyl]thio]-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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